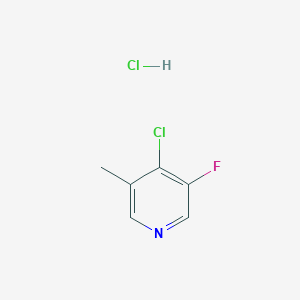
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by the presence of five phenyl groups attached to a phosphol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Phosphorus Trichloride with Phenylmagnesium Bromide: This step forms the pentaphenylphosphine intermediate.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphol derivatives.
科学研究应用
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用机制
The mechanism of action of 1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tetraphenylphosphonium: Known for its applications in organic synthesis.
Hexaphenylphosphoramide: Used in materials science and catalysis.
Uniqueness
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one is unique due to its pentaphenyl substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic and synthetic applications where other compounds may not be as effective.
属性
CAS 编号 |
1641-63-0 |
|---|---|
分子式 |
C34H25OP |
分子量 |
480.5 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentakis-phenyl-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C34H25OP/c35-36(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(36)29-22-12-4-13-23-29/h1-25H |
InChI 键 |
RUYPYNHPTFDWFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(P(=O)(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


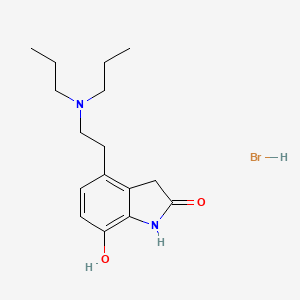

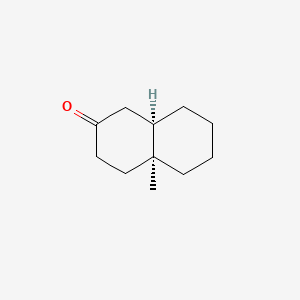

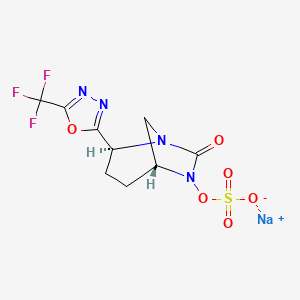


![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
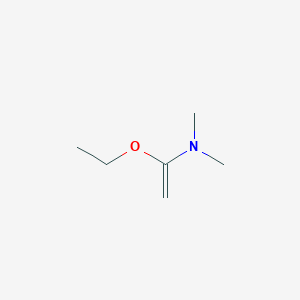

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
